molecular formula C24H29FN4O2 B126221 9-Methyl Risperidone CAS No. 138271-01-9

9-Methyl Risperidone

カタログ番号: B126221
CAS番号: 138271-01-9
分子量: 424.5 g/mol
InChIキー: OGKVOAADDLBBTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methyl Risperidone is a member of the class of pyridopyrimidines. This compound is characterized by its complex structure, which includes a benzoxazole ring, a piperidine ring, and a pyridopyrimidine core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl Risperidone involves multiple steps. One common method includes the reaction of 1-acetyl-4-methyl-piperidine chloride with difluorobenzene under aluminum trichloride catalysis. This is followed by acylation, hydrolysis, and cyclization to form the benzoxazole derivatives. The final step involves the reaction of these derivatives with ethyl 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride in the presence of sodium carbonate and potassium iodide in dimethyl formamide at 85-90°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

9-Methyl Risperidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

科学的研究の応用

Pharmacokinetics and Bioavailability

Research has focused on the pharmacokinetics of risperidone and its metabolites, including 9-Methyl Risperidone. A study employing a modified UPLC/Tandem Mass Spectrometry method demonstrated the ability to quantify risperidone and its active metabolite, 9-Hydroxyrisperidone, in plasma samples from Sprague-Dawley rats. This method was pivotal for understanding dose-dependent pharmacokinetic behaviors, which are essential for optimizing therapeutic regimens in clinical settings .

Table 1: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone

ParameterRisperidone (RSP)9-Hydroxyrisperidone (9-OH-RSP)
Half-life (hours)3 (extensive metabolizers), 20 (poor metabolizers)21 (extensive), 30 (poor)
Clearance in renal impairmentDecreased by 60%N/A

Clinical Efficacy in Schizophrenia

The efficacy of risperidone, including its derivatives like this compound, has been extensively evaluated in treating schizophrenia. A genetic and epigenetic biomarker study involving 288 patients assessed treatment responses using the Positive and Negative Syndrome Scale (PANSS). The findings indicated variability in treatment response among patients, suggesting that genetic factors may influence the effectiveness of risperidone-based therapies .

Table 2: Treatment Response Categories Based on PANSS Scores

Response CategoryPANSS Score Reduction (%)
Cured≥75
Significant Progress50–74
Progress25–49
Ineffective<25

Advanced Drug Delivery Systems

Innovative drug delivery technologies have been explored to enhance the bioavailability of risperidone and its derivatives. Research into nanoparticle formulations has shown promise in improving drug delivery efficiency to target sites, particularly the brain. A study highlighted the development of risperidone-loaded nanoemulsions that demonstrated a significant increase in relative bioavailability (1.2–1.5 times) compared to standard formulations .

Table 3: Comparison of Bioavailability Between Different Formulations

Formulation TypeRelative BioavailabilityDrug Transport Efficiency (%)
Standard RisperidoneBaselineBaseline
Nanoemulsion Formulation1.2–1.5Higher than standard

Case Studies and Clinical Trials

Several case studies have documented the effectiveness of risperidone formulations in diverse patient populations. For instance, a population pharmacokinetic study involving pediatric patients with emotional and behavioral disorders utilized a validated HPLC method to measure levels of risperidone and its enantiomers, emphasizing the need for tailored dosing strategies based on individual metabolic profiles .

作用機序

The mechanism of action of 9-Methyl Risperidone involves its interaction with specific molecular targets, such as serotonin (5-HT2) and dopamine (D2) receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating psychiatric disorders .

類似化合物との比較

生物活性

9-Methyl Risperidone is an active metabolite of the atypical antipsychotic drug risperidone, which is widely used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, therapeutic efficacy, and potential side effects.

  • Chemical Name : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Molecular Formula : C23_{23}H27_{27}FN4_{4}O2_{2}
  • Molecular Weight : 410.49 g/mol

This compound primarily functions as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors : It exhibits high affinity for D2 dopamine receptors, which is essential for its antipsychotic effects. The Ki_i value for D2 receptors is approximately 3.13 nM, indicating strong binding affinity .
  • Serotonin Receptors : It also acts on 5-HT2A receptors (Ki_i value of 0.4 nM), contributing to its efficacy in reducing psychotic symptoms and minimizing extrapyramidal side effects typically associated with traditional antipsychotics .
  • Other Receptors : this compound interacts with α1 adrenergic and H1 histaminergic receptors, which can lead to sedation and orthostatic hypotension .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism through the cytochrome P450 system, particularly CYP2D6. This metabolic pathway converts risperidone into its active form, 9-hydroxyrisperidone, which further contributes to its therapeutic effects and side effects .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~70% (oral administration)
Half-life20 hours (oral), 3–6 days (IM)
ExcretionUrinary (70%), feces (14%)

Clinical Findings

Numerous studies have evaluated the clinical efficacy and safety profile of this compound:

  • Efficacy in Pediatric Populations : A study involving children and adolescents demonstrated that higher plasma concentrations of risperidone and its metabolites were associated with improved behavioral outcomes and increased side effects like sedation and weight gain .
  • Adverse Drug Reactions (ADRs) : Short-term use can lead to rapid onset ADRs such as nausea and sedation, while long-term use may contribute to obesity and metabolic syndrome due to its action on serotonin receptors .
  • Therapeutic Drug Monitoring (TDM) : Implementing TDM has been shown to enhance the safety and effectiveness of treatment regimens involving risperidone and its metabolites by optimizing dosing based on individual pharmacokinetic responses .

Case Study 1: Efficacy in Schizophrenia

A retrospective analysis of patients treated with risperidone showed significant improvements in psychotic symptoms correlated with plasma levels of both risperidone and 9-hydroxyrisperidone. Patients receiving higher doses reported more pronounced symptom relief but also experienced increased side effects such as elevated prolactin levels .

Case Study 2: Monitoring in Autism Spectrum Disorder

In a cohort study involving adolescents with autism spectrum disorder (ASD), researchers found that therapeutic drug monitoring led to better management of behavioral symptoms while minimizing adverse reactions. The study highlighted the importance of adjusting doses based on individual pharmacokinetic profiles to achieve optimal therapeutic outcomes .

特性

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h5-6,14-15,17H,3-4,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKVOAADDLBBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。